molecular formula C16H15F3N2O3 B2959376 (1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione CAS No. 318247-21-1

(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione

Cat. No.: B2959376
CAS No.: 318247-21-1
M. Wt: 340.302
InChI Key: QUGMFEZLVDFSEJ-UPJWGTAASA-N
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Description

(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione is a nitrogen-containing heterocyclic compound. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a diazatricyclo framework. Such compounds are often of interest in pharmaceutical and chemical research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the diazatricyclo framework through cyclization reactions, followed by the introduction of the trifluoromethyl group via electrophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps in the industrial synthesis include the use of high-pressure reactors for cyclization and specialized equipment for handling fluorinated reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the phenyl ring or the diazatricyclo framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure and potential bioactivity.

    Medicine: The compound is explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It finds applications in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the diazatricyclo framework provides structural rigidity. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione stands out due to its unique combination of a trifluoromethyl group and a diazatricyclo framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)21-14(22)12-11-6-1-2-7-20(11)24-13(12)15(21)23/h3-5,8,11-13H,1-2,6-7H2/t11-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGMFEZLVDFSEJ-UPJWGTAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@@H]3[C@H](O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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